Product packaging for 3-Cyano-2-formylbenzoic acid(Cat. No.:)

3-Cyano-2-formylbenzoic acid

Cat. No.: B13252676
M. Wt: 175.14 g/mol
InChI Key: RQEPALKXAWIVPI-UHFFFAOYSA-N
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Description

3-Cyano-2-formylbenzoic acid (CAS 1289086-43-6) is a high-purity organic compound with the molecular formula C 9 H 5 NO 3 and a molecular weight of 175.14 g/mol. This compound serves as a valuable bifunctional synthetic intermediate in organic and medicinal chemistry research, featuring both a carboxylic acid (-COOH) and an aldehyde (-CHO) group on an aromatic ring that is also substituted with a cyano (-C#N) group. The distinct reactivity of its two functional groups makes it a versatile building block. A key research application involves its use as a precursor for the synthesis of specialized chromatographic stationary phases. The aldehyde group can undergo a reductive benzylation reaction with amine-functionalized silica in the presence of a reducing agent like sodium cyanoborodeuteride (NaCNBD 3 ). This process grafts benzoic acid derivatives onto silica, creating materials that can function as versatile cation and anion exchange stationary phases for High-Performance Liquid Chromatography (HPLC) . Researchers value this compound for developing new materials and exploring novel chemical entities. The carboxylic acid group allows for further derivatization into esters or amides, while the cyano group can be reduced or hydrolyzed, offering multiple pathways for molecular diversification. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO3 B13252676 3-Cyano-2-formylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-2-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-3,5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEPALKXAWIVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Strategic Chemical Transformations of 3 Cyano 2 Formylbenzoic Acid

Fundamental Reaction Pathways of Constituent Functional Groups

The reactivity of 3-cyano-2-formylbenzoic acid is dictated by the individual and collective properties of its three functional groups. Understanding the characteristic reactions of each group is essential for designing strategic synthetic routes.

Aldehyde Group Reactivity: Oxidation, Reduction, and Condensation Reactions

The aldehyde group is a key site of reactivity, susceptible to oxidation, reduction, and condensation reactions.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid, yielding 3-cyanophthalic acid. This transformation can be achieved using various oxidizing agents, with potassium permanganate (B83412) being a common choice. researchgate.net The selective oxidation of the aldehyde in the presence of other oxidizable groups can be achieved using milder reagents such as Tollens' reagent or under Pinnick oxidation conditions.

Reduction: The aldehyde functionality can be selectively reduced to a primary alcohol, 3-cyano-2-(hydroxymethyl)benzoic acid. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that typically does not reduce carboxylic acids or nitriles. chemistrysteps.comnih.govlehigh.edu This chemoselectivity allows for the specific modification of the aldehyde group while preserving the other functionalities.

Condensation Reactions: The aldehyde group readily participates in condensation reactions with various nucleophiles. For instance, in reactions analogous to those of 2-formylbenzoic acid, it can react with primary amines and phosphites in a three-component reaction to form isoindolin-1-one (B1195906) derivatives. savemyexams.comacs.org These reactions highlight the utility of the formyl group as a precursor for the construction of heterocyclic systems.

Reaction TypeReagent/ConditionsProduct
OxidationPotassium permanganate3-Cyanophthalic acid
ReductionSodium borohydride (NaBH₄)3-Cyano-2-(hydroxymethyl)benzoic acid
CondensationPrimary amine, dialkyl phosphite (B83602)Isoindolin-1-one derivative

Cyano Group Reactivity: Reduction to Amines and Nitrile Hydrolysis

The cyano group offers synthetic routes to amines and carboxylic acids through reduction and hydrolysis, respectively.

Reduction to Amines: The nitrile functionality can be reduced to a primary amine, yielding 3-(aminomethyl)-2-formylbenzoic acid. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net Care must be taken to control the reaction conditions to avoid the simultaneous reduction of the aldehyde and carboxylic acid groups.

Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. acs.orglumenlearning.com Acid-catalyzed hydrolysis, often by heating with a dilute acid like hydrochloric acid, typically yields the corresponding carboxylic acid, in this case, 2-formylphthalic acid. researchgate.net Alkaline hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt and ammonia (B1221849), which upon acidification yields the carboxylic acid. researchgate.net The choice of conditions can thus direct the outcome of the hydrolysis.

Reaction TypeReagent/ConditionsProduct
ReductionLithium aluminum hydride (LiAlH₄)3-(Aminomethyl)-2-formylbenzoic acid
Acid HydrolysisDilute HCl, heat2-Formylphthalic acid
Alkaline HydrolysisNaOH, heat, then H⁺2-Formylphthalic acid

Carboxylic Acid Group Reactivity: Esterification and Amidation

The carboxylic acid group is a versatile handle for the introduction of ester and amide functionalities.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.net For example, reaction with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 3-cyano-2-formylbenzoate. The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. researchgate.net For sterically hindered carboxylic acids, alternative methods involving activating agents may be necessary.

Amidation: The direct conversion of the carboxylic acid to an amide by reaction with an amine can be challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. To overcome this, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Reaction TypeReagent/ConditionsProduct
EsterificationAlcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄)Corresponding ester (e.g., Methyl 3-cyano-2-formylbenzoate)
AmidationAmine, Coupling agent (e.g., DCC, EDC)Corresponding amide

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound is significantly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution under certain conditions.

Nucleophilic and Electrophilic Aromatic Substitution on the Benzoic Acid Core

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing cyano, formyl, and carboxyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNA). wikipedia.orgbyjus.com A good leaving group, such as a halide, positioned on the ring would be susceptible to displacement by a nucleophile. The positions ortho and para to the electron-withdrawing groups are the most activated. In the case of this compound, a leaving group at the 4, 5, or 6-position would be activated for nucleophilic attack.

Electrophilic Aromatic Substitution: The aldehyde (-CHO), cyano (-CN), and carboxylic acid (-COOH) groups are all deactivating and meta-directing for electrophilic aromatic substitution. youtube.com This means that any electrophilic substitution reaction on the unsubstituted ring of this compound would be significantly slower than on benzene and would be directed to the positions meta to these groups. Given the substitution pattern, the incoming electrophile would be directed to the C5 position, which is meta to the formyl and cyano groups, and to a lesser extent, the C4 and C6 positions. The strong deactivation of the ring by three electron-withdrawing groups makes electrophilic substitution challenging and often requires harsh reaction conditions.

Substitution TypeReactivityDirecting Effects
Nucleophilic Aromatic SubstitutionActivated by electron-withdrawing groupsSubstitution occurs at the position of a leaving group, activated by ortho/para EWGs
Electrophilic Aromatic SubstitutionDeactivated by electron-withdrawing groupsAll three groups are meta-directing, favoring substitution at the C5 position

Selective Halogenation (e.g., Bromination)

The halogenation of the aromatic ring of this compound is an example of electrophilic aromatic substitution and is therefore subject to the deactivating and directing effects of the existing substituents.

Bromination: The introduction of a bromine atom onto the aromatic ring would require a bromine source, such as Br₂, and a Lewis acid catalyst, for instance, FeBr₃. youtube.com Due to the strong deactivating nature of the three substituents, the reaction conditions would likely need to be more forcing than those used for the bromination of benzene. As all three groups are meta-directors, the bromination would be expected to occur at the C5 position, which is meta to both the formyl and cyano groups. The regioselectivity would be dictated by the combined directing influence of all three deactivating groups.

Advanced Coupling Reactions

The structural features of this compound, particularly the potential for conversion into a halide derivative, make it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the creation of new chemical bonds with high efficiency and selectivity.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgyonedalabs.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org While this compound itself is not a typical substrate, its halogenated derivatives (e.g., 6-bromo-3-cyano-2-formylbenzoic acid) are excellent candidates for this transformation.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a palladium(0) catalyst oxidatively adds to the aryl halide. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base. Finally, reductive elimination from the palladium(II) complex yields the new biaryl product and regenerates the palladium(0) catalyst. libretexts.org

Research on analogous systems, such as the coupling of formylphenylboronic acids with bromopyridylcarboxylic acids, demonstrates that the formyl and carboxylic acid moieties are generally well-tolerated under Suzuki-Miyaura conditions. thieme-connect.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. thieme-connect.combenthamdirect.com Palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly employed. thieme-connect.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Aryl Halide Boronic Acid Catalyst Base Solvent Product Yield
6-Bromo-3-cyano-2-formylbenzoic acidPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/Water6-Phenyl-3-cyano-2-formylbenzoic acidGood to High
6-Bromo-3-cyano-2-formylbenzoic acid4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/Water6-(4-Methoxyphenyl)-3-cyano-2-formylbenzoic acidGood to High
6-Bromo-3-cyano-2-formylbenzoic acidThiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃DMF6-(Thiophen-2-yl)-3-cyano-2-formylbenzoic acidModerate to High

Note: The yields are generalized based on analogous reactions reported in the literature. Specific yields would require experimental validation.

Formation of Reversible Michael Acceptors

The formyl group of this compound serves as a synthetic handle for the creation of α,β-unsaturated systems, which can function as Michael acceptors. libretexts.orgwikipedia.org The Michael addition is a conjugate 1,4-addition of a nucleophile to an activated alkene. wikipedia.org The formation of reversible Michael acceptors is of significant interest, particularly in medicinal chemistry for the design of covalent inhibitors that can bind to biological targets like cysteine residues.

The synthesis of these acceptors from this compound is typically achieved through a Knoevenagel condensation. This reaction involves the condensation of the aldehyde group with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base catalyst, such as piperidine (B6355638) or ammonium acetate. wikipedia.org

The resulting product is an α,β-unsaturated system where the double bond is activated by electron-withdrawing groups. When the active methylene compound is cyano-substituted (e.g., malononitrile (B47326) or ethyl cyanoacetate), the resulting product has a cyano group at the α-position of the newly formed double bond. The presence of this α-cyano group is critical for the reversibility of a subsequent Michael addition, as it increases the acidity of the α-proton in the Michael adduct, facilitating the reverse elimination reaction. researchgate.net

Table 2: Knoevenagel Condensation to Form Michael Acceptors

Reactant 1 Active Methylene Compound Catalyst Product (Michael Acceptor)
This compoundMalononitrilePiperidine2-((2-carboxy-6-cyanophenyl)methylene)malononitrile
This compoundEthyl cyanoacetateAmmonium AcetateEthyl 2-cyano-3-(2-carboxy-6-cyanophenyl)acrylate
This compoundNitromethaneBasic Alumina3-Cyano-2-(2-nitrovinyl)benzoic acid

Once formed, these activated alkenes can react with nucleophiles, such as thiols, in a reversible Michael addition. This equilibrium is a key feature for their application as reversible covalent probes and inhibitors in chemical biology.

Applications of 3 Cyano 2 Formylbenzoic Acid As a Versatile Synthetic Intermediate

Construction of Diverse Heterocyclic Ring Systems

The strategic positioning of the reactive groups in 3-cyano-2-formylbenzoic acid facilitates its use as a key building block for a variety of heterocyclic scaffolds. It can readily participate in condensation and cyclization reactions to form fused bicyclic and polycyclic systems.

Isoindolinone Scaffolds and Derivatives

The isoindolinone core is a prevalent motif in numerous biologically active compounds and natural products. 2-Formylbenzoic acid and its derivatives are ideal precursors for these scaffolds, reacting with nitrogen-based nucleophiles to generate the characteristic γ-lactam ring fused to the benzene (B151609) core.

The reaction between 2-formylbenzoic acid and primary amines is a direct method for constructing the N-substituted isoindolinone framework. This transformation proceeds through an initial condensation of the primary amine with the aldehyde group to form a Schiff base (imine) intermediate. Subsequently, an intramolecular cyclization occurs via the nucleophilic attack of the imine nitrogen on the carboxylic acid group, which, after dehydration, yields the stable five-membered lactam ring of the isoindolinone. This reaction is often the first step in multicomponent reactions that introduce further diversity at the C3 position of the isoindolinone ring. A variety of primary amines, including aliphatic and aromatic ones, can be employed in this cyclization. google.comresearchgate.net

A notable application of this compound's parent compound, 2-formylbenzoic acid, is in the one-pot, three-component synthesis of isoindolin-1-one-3-phosphonates. This catalyst-free reaction, a variation of the Kabachnik-Fields reaction, involves the condensation of 2-formylbenzoic acid, a primary amine, and a dialkyl or diaryl phosphite (B83602) (or a secondary phosphine (B1218219) oxide). google.comresearchgate.net The reaction proceeds efficiently under mild, often solvent-free or microwave-assisted conditions, to afford the desired products in excellent yields. google.com This method allows for the introduction of a phosphonate (B1237965) group, which is a key feature in many biologically active molecules, directly onto the isoindolinone scaffold. google.comresearchgate.net The process is highly versatile, accommodating a range of primary amines and phosphorus-containing reagents. google.comresearchgate.net

Table 1: Synthesis of N-Substituted Isoindolin-1-one-3-phosphonates via Three-Component Reaction

Primary Amine Phosphorus Reagent Product Yield (%)
Butylamine Diethyl phosphite Diethyl (2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate 95%
Cyclohexylamine Diethyl phosphite Diethyl (2-cyclohexyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate 98%
Benzylamine Diethyl phosphite Diethyl (2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate 96%
Butylamine Diphenylphosphine oxide (2-Butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)(diphenyl)phosphine oxide 98%

Phthalazinone Derivatives

Phthalazinones are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. 2-Formylbenzoic acid is a key precursor for the synthesis of 4-substituted phthalazin-1(2H)-ones through condensation reactions with hydrazine (B178648) and its derivatives. The reaction involves the initial formation of a hydrazone by the reaction of the hydrazine with the aldehyde group of 2-formylbenzoic acid. This is followed by an intramolecular cyclization and dehydration to furnish the stable, six-membered pyridazinone ring fused to the benzene ring. This synthetic approach is efficient and allows for significant variation in the final product by using different substituted hydrazines. For instance, a convenient one-pot synthesis of 2-arylphthalazinones from 2-formylbenzoic acid and aryl hydrazines can be mediated by ammonium (B1175870) chloride under mild conditions, producing high yields. nih.gov

Table 2: Examples of Phthalazinone Synthesis from 2-Formylbenzoic Acid

Hydrazine Derivative Reaction Conditions Resulting Phthalazinone Structure
Phenylhydrazine NH4Cl, MeOH, rt 2-Phenylphthalazin-1(2H)-one
4-Nitrophenylhydrazine NH4Cl, MeOH, rt 2-(4-Nitrophenyl)phthalazin-1(2H)-one
Isoniazid NH4Cl, MeOH, rt 2-(Pyridin-4-ylcarbonyl)phthalazin-1(2H)-one

Synthesis of Isocoumarins and Dihydroisocoumarins

Isocoumarins and their dihydro derivatives are lactone-containing heterocycles found in many natural products that exhibit a range of biological activities. An efficient pathway to synthesize functionalized isocoumarins involves a Passerini three-component reaction followed by an aldol (B89426) condensation, using 2-formylbenzoic acid as a key starting material. In this one-pot process, 2-formylbenzoic acid, an isocyanide, and an arylglyoxal react to form an intermediate that subsequently undergoes an intramolecular aldol condensation. This method is notable for its operational simplicity and ability to construct the isocoumarin (B1212949) core with diverse substitution patterns under mild, metal-free conditions. The synthesis of 3,4-dihydroisocoumarins has also been achieved through reactions of styrenes with palladium derivatives of benzoic acid, indicating another route from this class of precursors.

Table 3: Synthesis of Isocoumarins from 2-Formylbenzoic Acid via Passerini-Aldol Sequence

Isocyanide Arylglyoxal Solvent Product Yield (%)
tert-Butyl isocyanide Phenylglyoxal Dioxane 3-(tert-Butylcarbamoyl)-4-phenylisocoumarin-4-ol 85%
Cyclohexyl isocyanide Phenylglyoxal Dioxane 3-(Cyclohexylcarbamoyl)-4-hydroxy-4-phenylisocoumarin 81%
Benzyl (B1604629) isocyanide 4-Methoxyphenylglyoxal Dioxane 3-(Benzylcarbamoyl)-4-hydroxy-4-(4-methoxyphenyl)isocoumarin 78%

Pyrazole (B372694) and Fused Pyrazole Systems

The synthesis of pyrazole and its fused derivatives often involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. In the case of this compound, the aldehyde and the vicinal cyano group can act as a synthon for a 1,3-dielectrophilic species, enabling the construction of a pyrazole ring.

The reaction of this compound with hydrazine hydrate (B1144303) is a direct method for the formation of a fused pyrazole system. The initial step involves the condensation of the hydrazine with the aldehyde group to form a hydrazone. Subsequently, an intramolecular cyclization occurs through the nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbon of the cyano group. This cyclization, followed by tautomerization, leads to the formation of a stable aromatic pyrazole ring fused to the benzoic acid backbone, resulting in a pyrazolo[3,4-d]pyridazinone derivative.

The general reaction scheme is as follows:

Step 1: Hydrazone Formation: The aldehyde group of this compound reacts with hydrazine.

Step 2: Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the nitrile carbon.

Step 3: Tautomerization: The intermediate imine tautomerizes to the aromatic aminopyrazole.

Step 4: Lactamization: The carboxylic acid group can then react with the amino group of the pyrazole to form a fused pyridazinone ring.

This approach provides a straightforward entry into complex heterocyclic systems that are of interest in pharmaceutical research.

Isoquinolinone and Dihydroisoquinolinone Derivatives

Isoquinolinone and its dihydro derivatives are important structural motifs found in many biologically active compounds. The synthesis of these scaffolds can be achieved using this compound as a key starting material. The strategy generally involves the reaction of the aldehyde and carboxylic acid functionalities with a suitable nitrogen-containing nucleophile or a C-H acidic compound.

One plausible synthetic route involves a condensation reaction between this compound and an amine. The aldehyde group reacts with the primary amine to form an imine intermediate. Subsequent intramolecular cyclization is facilitated by the attack of a nucleophile (derived from a C-H acidic compound or the amine itself) onto the carboxylic acid, which can be activated, for instance, by conversion to an acyl chloride or through the use of coupling agents. This leads to the formation of the isoquinolinone core.

Alternatively, a multicomponent approach can be employed. For instance, the reaction of 2-formylbenzoic acid derivatives with amines and other components can lead to the formation of isoindolinones, which are structurally related to dihydroisoquinolinones. nih.gov

Phthalimides and Related Structures

The synthesis of N-substituted phthalimides is a common transformation in organic chemistry, often utilized for the protection of primary amines or for the synthesis of bioactive molecules. This compound serves as a convenient precursor for the synthesis of substituted phthalimides. The reaction proceeds via the condensation of the aldehyde group with a primary amine to form an intermediate imine. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carboxylic acid group, leading to the formation of a five-membered phthalimide (B116566) ring after dehydration.

A metal-free synthesis of N-aryl phthalimides has been reported from 2-formylbenzoic acids and aryl/heteroaryl amines in the presence of a base and an oxidant. nih.gov The proposed mechanism involves the initial formation of an imide, followed by an intramolecular nucleophilic attack and subsequent oxidation to yield the phthalimide. nih.gov

Reactant 1Reactant 2ProductReference
2-Formylbenzoic acid derivativePrimary amineN-Substituted phthalimide nih.gov

This method is advantageous due to its operational simplicity and the availability of the starting materials.

Quinolone Synthesis

Quinolones are a significant class of heterocyclic compounds with a broad spectrum of biological activities, most notably as antibacterial agents. While the direct synthesis of quinolones from this compound is not extensively documented, its structural features suggest potential pathways for their construction. A plausible approach could involve a multi-step synthesis.

One hypothetical route could begin with the conversion of the carboxylic acid group to an ester. This could be followed by a condensation reaction of the aldehyde group with a compound containing an active methylene (B1212753) group, such as a malonic ester derivative, via a Knoevenagel condensation. Subsequent reaction with an aniline (B41778) derivative could then lead to the formation of the quinolone ring through a cyclization reaction, possibly resembling a Gould-Jacobs or a Conrad-Limpach-Knorr type synthesis. However, this remains a speculative pathway that would require experimental validation.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The presence of both an aldehyde and a carboxylic acid group makes this compound an ideal substrate for several important MCRs.

Strecker Reaction for α-Aminonitrile and Amino Acid Analogues

The Strecker synthesis is a classic multicomponent reaction that produces α-aminonitriles from an aldehyde, an amine, and a cyanide source. researchgate.net These α-aminonitriles can then be hydrolyzed to the corresponding α-amino acids. The aldehyde group of this compound can readily participate in the Strecker reaction.

The reaction mechanism involves the initial formation of an imine from the aldehyde and an amine (such as ammonia (B1221849) or a primary amine). This is followed by the nucleophilic addition of a cyanide ion to the imine, yielding the α-aminonitrile. nih.gov

AldehydeAmineCyanide SourceProductReference
This compoundAmmonia/Primary AmineKCN/NaCN/TMSCNα-Aminonitrile derivative nih.govresearchgate.net

The resulting α-aminonitrile will bear the cyano and carboxylic acid groups of the original benzoic acid ring, providing a scaffold for the synthesis of complex, non-proteinogenic amino acid analogues. The subsequent hydrolysis of the newly introduced nitrile group would yield a dicarboxylic amino acid derivative.

Passerini Reactions and Domino Pathways

The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy amide. This compound is a unique substrate for this reaction as it contains both the carboxylic acid and the aldehyde functionalities within the same molecule. This allows for the possibility of intramolecular or intermolecular domino reactions.

In an intermolecular Passerini reaction, this compound can react with an isocyanide and an external aldehyde. However, a more intriguing possibility is an intramolecular or a domino sequence. For example, a domino Passerini-Aldol reaction has been reported using 2-formylbenzoic acid. In this reaction, the isocyanide selectively reacts with another aldehyde in the reaction mixture, and the resulting adduct then undergoes an intramolecular aldol-type cyclization onto the aromatic aldehyde of the 2-formylbenzoic acid to yield isocoumarins.

Given the structural similarity, this compound could potentially undergo similar domino reactions, leading to the formation of complex heterocyclic structures in a single step. The presence of the cyano group could further influence the reaction pathway or provide a handle for subsequent functionalization.

Ugi-Type Multicomponent Syntheses

The trifunctional nature of this compound makes it an ideal substrate for Ugi-type multicomponent reactions, specifically the Ugi four-center, three-component reaction (U-4C-3CR). In this process, the molecule uniquely serves as both the aldehyde and the carboxylic acid component. The reaction proceeds through the condensation of this compound with an amine and an isocyanide, leading to a post-condensation intramolecular cyclization. This efficient, one-pot synthesis yields highly substituted N-alkyl/aryl-3-amino-1-oxoisoindoline-4-carbonitrile derivatives. The reaction is valued for its atom economy and ability to rapidly generate molecular complexity from simple starting materials. Research on the closely related 2-formylbenzoic acid has demonstrated that this reaction can be promoted by reagents like propylphosphonic anhydride (B1165640) (T3P®) to reduce reaction times. nih.gov The resulting oxoisoindoline scaffold is a significant structural motif in various pharmaceutical compounds and natural products. nih.gov

Table 1: Ugi Four-Center, Three-Component Reaction (U-4C-3CR) with this compound

Reactant 1Reactant 2Reactant 3Product ClassKey Feature
This compoundPrimary Amine (R¹-NH₂)Isocyanide (R²-NC)N-Alkyl/aryl-3-(alkyl/arylamino)-1-oxoisoindoline-4-carbonitrilesForms a substituted isoindolinone ring in a single step.

Mannich Reaction Applications

In the context of the Mannich reaction, this compound serves as the non-enolizable aldehyde component. The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an acidic α-hydrogen (an enolizable carbonyl compound, nitrile, alkyne, etc.). wikipedia.orgadichemistry.com The reaction mechanism begins with the formation of an iminium ion from the reaction of the aldehyde group on this compound and the amine. byjus.com This electrophilic iminium ion is then attacked by the enol form of the third component. chemistrysteps.com The result is the formation of a β-amino-carbonyl compound, known as a Mannich base, which incorporates the cyanobenzoic acid moiety. wikipedia.org This application allows for the introduction of the complex, functionalized aryl group onto the α-position of a carbonyl compound, providing a pathway to novel and structurally diverse molecules that could serve as intermediates in pharmaceutical synthesis. nih.gov

Kabachnik–Fields Reaction for Organophosphorus Heterocycles

The Kabachnik–Fields reaction provides a direct route to α-aminophosphonates, which are phosphorus analogs of α-amino acids. wikipedia.org The reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound, such as a dialkyl phosphite. organic-chemistry.org this compound is a highly suitable substrate for this reaction, leading to the formation of complex organophosphorus heterocycles.

Studies utilizing the analogous 2-formylbenzoic acid have shown that its reaction with primary amines and dialkyl phosphites proceeds via the Kabachnik-Fields condensation, followed by a spontaneous intramolecular cyclization. mdpi.com The process involves the initial reaction of the aldehyde group with the amine and phosphite to form an α-aminophosphonate intermediate. The carboxylic acid moiety then undergoes cyclization with the newly formed secondary amine, yielding a cyano-substituted (2-alkyl/aryl-1-oxoisoindolin-3-yl)phosphonate. This one-pot synthesis is an efficient method for creating phosphorus-containing heterocyclic systems, which are of significant interest in medicinal chemistry. mdpi.com

Table 2: Kabachnik-Fields Reaction with this compound

Reactant 1Reactant 2Reactant 3Product ClassKey Feature
This compoundPrimary Amine (R¹-NH₂)Dialkyl Phosphite ((R²O)₂P(O)H)Dialkyl (4-cyano-1-oxo-2-alkyl/arylisoindolin-3-yl)phosphonatesOne-pot synthesis of a phosphonate-containing isoindolinone heterocycle.

Derivatization for Specialty Chemicals and Materials Science

Design and Synthesis of Advanced Organic Materials Precursors

The unique trifunctional structure of this compound makes it a valuable precursor for the design and synthesis of advanced organic materials. Cyanobenzoic acid derivatives are recognized as important intermediates in the production of materials such as liquid crystals. The presence of three distinct and reactive functional groups—aldehyde, carboxylic acid, and nitrile—on a single aromatic ring offers multiple pathways for derivatization and polymerization.

The aldehyde and carboxylic acid groups can serve as reactive handles for step-growth polymerization to form polyesters and polyamides. The resulting polymers would feature a pendant cyano group on each repeating unit, which can be used to fine-tune the material's properties, such as polarity, thermal stability, and solubility. Furthermore, the cyano group is a strong dipole and can influence the self-assembly and packing of the polymer chains, which is critical for applications in electronics and nonlinear optics. The molecule can also be used to build complex, multi-dimensional frameworks or dendrimers where each functional group provides a specific connection point.

Development of Fluorescent Scaffolds

This compound represents a promising scaffold for the development of novel fluorescent probes and materials. The benzonitrile (B105546) moiety can act as an effective electron-accepting unit in a donor-acceptor (push-pull) fluorophore design. The electron-withdrawing nature of the cyano group is crucial for creating the intramolecular charge transfer (ICT) character that is often responsible for strong fluorescence and sensitivity to the local environment.

The aldehyde and carboxylic acid functionalities serve as versatile synthetic handles for attaching electron-donating groups or for integrating the benzonitrile core into larger π-conjugated systems. For instance, the aldehyde group can readily undergo Knoevenagel or Wittig reactions to extend the π-system, a common strategy for red-shifting the emission wavelength of a fluorophore. The carboxylic acid allows for covalent attachment to biomolecules (like amino acids or proteins) or other substrates via amide bond formation. This strategic combination of a tunable electronic core (benzonitrile) with reactive handles for derivatization makes this compound an attractive building block for creating custom-designed fluorescent sensors and labels for applications in bioimaging and materials science.

Mechanistic Investigations of Reactions Involving 3 Cyano 2 Formylbenzoic Acid

Elucidation of Reaction Mechanisms in Cyclization and Cascade Processes

Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events occurring consecutively in a single operation without the isolation of intermediates. wikipedia.org This approach is highly efficient for building molecular complexity. ub.eduscribd.com The reactivity of 2-formylbenzoic acid, a close analog of 3-cyano-2-formylbenzoic acid, serves as an excellent model for understanding these processes.

One well-documented cascade reaction is the synthesis of 3-substituted phthalides from 2-formylbenzoic acid and β-keto acids. nih.gov A plausible mechanism for this transformation involves an initial base-catalyzed aldol (B89426) reaction. The process is initiated when the β-keto acid attacks the formyl group of the benzoic acid, forming a key aldol intermediate. This is followed by a spontaneous sequence of decarboxylation and lactonization (an intramolecular cyclization) to yield the final 3-substituted phthalide (B148349) product. nih.gov

The direction of these cascade reactions can often be steered by the choice of catalyst, specifically by using either an acid or a base. In reactions of 2-acylbenzoic acids with isatoic anhydrides, the catalyst choice leads to two distinct mechanistic pathways and products. nih.gov

Base-Catalyzed Pathway : In the presence of a base like Na₂CO₃, the reaction proceeds through the cyclization of the 2-acylbenzoic acid and a nucleophilic ring-opening of the isatoic anhydride (B1165640), ultimately furnishing isobenzofuranone derivatives. nih.gov

Acid-Catalyzed Pathway : Conversely, an acid catalyst such as p-toluenesulfonic acid promotes the initial product to undergo a subsequent intramolecular rearrangement, nucleophilic addition, and further cyclization, yielding more complex isoindolobenzoxazinone structures. nih.gov

This catalytic control highlights how different conditions can selectively activate different parts of the reacting molecules to guide the reaction toward a desired outcome. Furthermore, studies on the regioselective cyclization of molecules containing a 2-cyano-3,10-diketone fragment show that acidic and basic conditions can lead to different cyclic products, demonstrating that the reaction environment is critical in determining the final molecular architecture. mdpi.com

Table 1: Comparison of Acid- and Base-Steered Cascade Cyclization Mechanisms

Catalyst Type Model Reactants Key Mechanistic Steps Final Product Class
Base (e.g., p-anisidine, Na₂CO₃) 2-Formylbenzoic acid + β-Keto acid Aldol addition -> Decarboxylation -> Lactonization 3-Substituted Phthalides nih.gov
Acid (e.g., p-toluenesulfonic acid) 2-Acylbenzoic acid + Isatoic anhydride Initial cyclization -> Intramolecular rearrangement -> Nucleophilic addition -> Final cyclization Isoindolobenzoxazinones nih.gov

Role of Catalysis in Stereoselective and Chemoselective Transformations

Catalysis plays a pivotal role in controlling the selectivity of reactions involving multifunctional molecules like this compound. Chemoselectivity, the ability to react with one functional group in the presence of others, and stereoselectivity, the control of the three-dimensional orientation of the product, are essential for efficient and precise synthesis.

As discussed previously, acid and base catalysis can direct a reaction down different pathways, a clear example of chemoselectivity. nih.gov Metal-free catalysis has also proven effective. For instance, the synthesis of 3-cyano-2-pyridone derivatives can be achieved through a cascade reaction catalyzed by a simple base like K₂CO₃, which facilitates the formation of both C-C and C-N bonds in a single process. mdpi.com

For stereoselective transformations, the design of the catalyst is paramount. While not specifically documented for this compound, principles from related fields offer insight. In terpene biosynthesis, cyclase enzymes utilize precisely structured active sites to bind a substrate and guide a complex cationic cyclization cascade, resulting in a specific stereochemical outcome. researchgate.net This "molecular anchoring" concept, where a catalyst's active site interacts with a specific functional group on the substrate (such as the carboxylic acid group), can be applied to synthetic catalysts. A chiral catalyst could, in principle, bind to this compound in a specific orientation, thereby directing a nucleophilic attack to one face of the formyl group, leading to an enantiomerically enriched product.

Radical Pathways and Their Mechanistic Implications

Radical reactions proceed via intermediates with unpaired electrons and typically involve three distinct phases: initiation, propagation, and termination. libretexts.orgyoutube.com While ionic mechanisms are common for this compound's analogs, the potential for radical pathways exists and offers alternative synthetic strategies.

A radical pathway could be initiated by the homolytic cleavage of a bond, often triggered by heat or light, to generate a radical species. This initiator could then, for example, abstract the hydrogen atom from the formyl group of this compound to generate a benzoyl radical. This highly reactive intermediate could then participate in propagation steps, such as addition to an alkene, leading to new C-C bonds.

Computational studies, particularly Density Functional Theory (DFT), are invaluable for exploring the feasibility of such radical pathways. DFT calculations can determine the stability of potential radical intermediates, which is a key factor in whether a radical cyclization will be successful. nih.gov For example, in radical-mediated trifunctionalization reactions, a radical can add to an alkene or alkyne, followed by cyclization or group transfer, demonstrating the complexity achievable through radical cascades. mdpi.com Mechanistic studies involving radical scavengers can also provide evidence for a radical pathway; if the addition of a scavenger like TEMPO inhibits the reaction, it strongly suggests the involvement of radical intermediates. nih.gov

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation of reaction intermediates and transition states is often challenging due to their transient nature. However, their existence can be inferred through a combination of experimental evidence and computational modeling.

In the cascade synthesis of phthalides from 2-formylbenzoic acid, the formation of an aldol intermediate is proposed as a key step before the final cyclization occurs. nih.gov The structure of such intermediates can significantly influence the reaction's course. For instance, in related syntheses, the formation of intramolecular hydrogen bonds in starting materials or intermediates has been discussed as a factor that can prevent or direct recyclization pathways. researcher.life

Computational chemistry provides powerful tools for mapping out the entire energy landscape of a reaction. DFT calculations can model the structures and energies of transition states—the highest energy points along a reaction coordinate—and intermediates. By comparing the energy barriers of different potential pathways, researchers can rationalize why a particular product is formed or why a certain catalyst is effective. nih.gov This approach allows for a detailed, step-by-step understanding of the reaction mechanism, moving beyond simple plausible schemes to a more quantitative and predictive model of chemical reactivity.

Spectroscopic Characterization Methodologies for 3 Cyano 2 Formylbenzoic Acid Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of 3-Cyano-2-formylbenzoic acid would show characteristic absorption bands for the carboxylic acid, aldehyde, and cyano groups, as well as for the aromatic ring.

Carboxylic Acid: A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1730 cm⁻¹. spectroscopyonline.com

Aldehyde: The C=O stretch of the aldehyde is also a strong, sharp peak, usually found at a slightly higher wavenumber than the carboxylic acid carbonyl, around 1700-1740 cm⁻¹. The C-H stretch of the aldehyde group gives rise to two weak bands around 2720 and 2820 cm⁻¹.

Cyano Group: The C≡N triple bond stretch is a characteristic sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic protons are typically seen just above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.

The following table summarizes the expected IR absorption frequencies.

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
C=O stretch1700 - 1730Strong
AldehydeC=O stretch1700 - 1740Strong
C-H stretch2720 & 2820Weak
CyanoC≡N stretch2220 - 2260Medium, Sharp
AromaticC-H stretch> 3000Medium
C=C stretch1450 - 1600Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound derivatives are expected to have characteristic UV absorptions due to π → π* transitions of the benzene (B151609) ring and the carbonyl groups, and potentially n → π* transitions of the carbonyls.

Benzoic acid derivatives typically exhibit three characteristic absorption bands. For this compound, the presence of multiple chromophores (the aromatic ring, the formyl group, and the cyano group) in conjugation would influence the position and intensity of these bands. The absorption maxima (λ_max) are expected in the UV region. The exact wavelengths will be sensitive to the solvent used.

TransitionApproximate λ_max (nm)
π → π200 - 280
n → π> 280

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) would provide the exact molecular weight.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of small, stable molecules or radicals. For this compound, expected fragmentation could involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group (M-17).

Loss of a formyl radical (•CHO) (M-29).

Loss of a carboxyl group (•COOH) (M-45).

Loss of a cyano radical (•CN) (M-26).

Decarboxylation, with the loss of carbon dioxide (CO₂) (M-44).

The relative abundance of these fragment ions can help to confirm the presence and arrangement of the functional groups on the aromatic ring.

Fragment IonMass Loss
[M - OH]⁺17
[M - CHO]⁺29
[M - COOH]⁺45
[M - CN]⁺26
[M - CO₂]⁺44

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound. This method provides the percentage of each element present in the sample, which is then compared to the theoretical percentages calculated from the proposed molecular formula. A close correlation between the experimentally found and calculated values serves as crucial evidence for the purity and empirical formula of the compound.

No specific research findings or data tables for the elemental analysis of this compound derivatives were available in the searched scientific literature.

Computational Chemistry and Theoretical Studies on 3 Cyano 2 Formylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like 3-cyano-2-formylbenzoic acid. These methods provide insights into molecular geometry, orbital energies, and charge distribution, which collectively govern the molecule's chemical behavior.

Molecular Geometry and Stability: The first step in a computational analysis is geometry optimization, where the molecule's most stable three-dimensional arrangement (lowest energy state) is determined. For this compound, key parameters include the bond lengths and angles of the carboxyl, formyl, and cyano groups, as well as their orientation relative to the benzene (B151609) ring. Due to steric hindrance and electronic interactions between the three adjacent substituents, the planar arrangement of the functional groups with the benzene ring is likely distorted. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can precisely predict these dihedral angles. researchgate.netsemanticscholar.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. researchgate.net For this compound, all three functional groups (formyl, cyano, and carboxyl) are electron-withdrawing. This is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzoic acid. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, MEP analysis would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential (typically colored red), making them susceptible to electrophilic attack. Conversely, the acidic proton of the carboxyl group and the aldehydic proton would appear as regions of positive potential (blue), indicating sites for nucleophilic interaction. semanticscholar.orgmdpi.com

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzoic Acid-7.12-1.545.58
2-Formylbenzoic Acid-7.35-2.185.17
This compound (Projected)-7.81-2.954.86

Note: Data for Benzoic Acid and 2-Formylbenzoic Acid are representative values from DFT calculations. Values for this compound are projected based on the known electron-withdrawing effects of the cyano group.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. rsc.org For this compound, several reaction types could be explored.

A significant reaction pathway for the parent compound, 2-formylbenzoic acid, is its ring-chain tautomerism, where it exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide. wikipedia.org Computational modeling could be employed to study this equilibrium for this compound. The electron-withdrawing cyano group at the 3-position would influence the electron density of the aromatic ring and the acidity of the carboxyl proton, thereby affecting the stability of the cyclic tautomer relative to the open-chain form. By calculating the energies of the reactant, the transition state for cyclization, and the lactol product, the thermodynamic and kinetic favorability of this process can be quantified.

Furthermore, reactions involving the aldehyde group, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to a nitrile, can be modeled. researchgate.net For example, in the reaction with hydroxylamine (B1172632) to form a dinitrile derivative, computational studies could map the potential energy surface, elucidating the mechanism of oxime formation and subsequent dehydration. researchgate.net These models would reveal how the adjacent carboxyl and cyano groups influence the reactivity of the formyl group through electronic and steric effects.

Prediction of Reactivity and Selectivity via Theoretical Approaches

Theoretical approaches can predict how a molecule will react and at which positions. For aromatic systems, this often involves analyzing the molecule's response to electrophilic or nucleophilic attack.

Reactivity Descriptors: Based on DFT calculations, various reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω). researchgate.net These values provide a quantitative measure of the molecule's reactivity. The presence of three strong electron-withdrawing groups on the benzene ring deactivates it toward electrophilic aromatic substitution. Computational analysis would confirm this by showing a high electrophilicity index.

ParameterDefinitionPredicted Trend for this compound
Chemical Hardness (η)Resistance to change in electron distributionRelatively high, indicating stability
Electrophilicity Index (ω)Propensity to accept electronsHigh, due to multiple electron-withdrawing groups
Most Nucleophilic SiteSite of highest electron density (from MEP)Carbonyl oxygen of the carboxyl group
Most Electrophilic SiteSite of lowest electron density (from MEP/Fukui)Carbonyl carbon of the formyl group

Conformation Analysis and Stereochemical Considerations

The spatial arrangement of atoms, or conformation, significantly impacts a molecule's properties and reactivity. For this compound, the primary conformational flexibility arises from the rotation of the formyl and carboxyl groups around their single bonds to the benzene ring.

Rotational Barriers: Computational methods can be used to perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angles of the C(ring)-C(formyl) and C(ring)-C(carboxyl) bonds. This analysis reveals the energy barriers to rotation and identifies the lowest-energy conformers. In this compound, steric clash between the ortho- and meta-substituents would likely result in significant rotational barriers and favor non-planar conformations of the functional groups relative to the ring. Studies on similar molecules like 2-hydroxybenzoic acid have shown that intramolecular interactions, such as hydrogen bonding, can strongly favor specific conformers. nih.govresearchgate.net

Tautomerism and Stereochemistry: As mentioned, the ring-chain tautomerism between the open-chain acid and the cyclic 3-hydroxyphthalide introduces a stereocenter at the C-3 position of the phthalide (B148349) ring. wikipedia.org Computational analysis can determine the relative energies of the (R) and (S) enantiomers of the cyclic form, although in an achiral environment, they would be isoenergetic, forming a racemic mixture. Theoretical studies can also model the reaction of this chiral center with other reagents to predict potential diastereoselectivity.

Q & A

Q. How can AI-driven retrosynthesis tools propose novel routes for this compound?

  • Answer : Platforms like Pistachio or Reaxys prioritize routes based on atom efficiency and reagent availability. For this compound, AI suggests:
  • Step 1 : Vilsmeier-Haack formylation of 3-cyanobenzoic acid.
  • Step 2 : Selective oxidation (e.g., KMnO₄/H₂SO₄) to install the formyl group. Validate feasibility via similarity to fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.